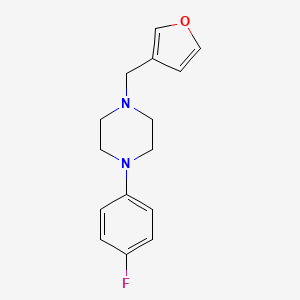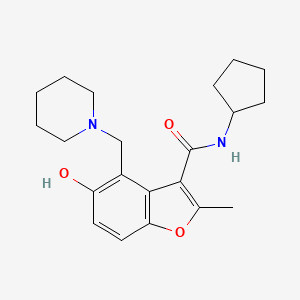![molecular formula C14H18N6 B5670622 4-cyclopropyl-6-[4-(4H-1,2,4-triazol-4-yl)piperidin-1-yl]pyrimidine](/img/structure/B5670622.png)
4-cyclopropyl-6-[4-(4H-1,2,4-triazol-4-yl)piperidin-1-yl]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 4-cyclopropyl-6-[4-(4H-1,2,4-triazol-4-yl)piperidin-1-yl]pyrimidine often involves multi-step synthetic routes. Key steps may include the formation of the pyrimidine core, introduction of the triazole ring, and subsequent attachment of the piperidine unit. These processes may involve cyclocondensation reactions, nucleophilic substitutions, and ring-closing strategies (Garve et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds containing pyrimidine, triazole, and piperidine units is characterized by the presence of multiple nitrogen atoms, which contribute to their ability to form hydrogen bonds and interact with biological targets. Crystal structure analysis can provide insights into the conformational preferences and potential non-covalent interactions, such as π-π stacking and hydrogen bonding, which can influence their biological activity (Bushuev et al., 2010).
Chemical Reactions and Properties
Compounds with the pyrimidine-triazole-piperidine scaffold can undergo various chemical reactions, including alkylation, acylation, and nucleophilic substitutions, allowing for the introduction of diverse functional groups. These modifications can significantly affect their chemical properties and biological activities. For instance, the introduction of lipophilic groups can enhance membrane permeability, while the addition of ionizable groups can improve water solubility (Asghari et al., 2015).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and stability, are influenced by their molecular structure. Functional groups and overall molecular polarity play crucial roles in determining their solubility in various solvents, which is essential for their application in biological studies and drug formulation (Baraldi et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are defined by the electronic structure and the presence of reactive functional groups. The triazole and pyrimidine rings are electron-rich, making them susceptible to electrophilic attack. The piperidine moiety can undergo oxidation and N-alkylation, affecting the compound's pharmacokinetic properties (Mekuskiene & Vainilavicius, 2006).
Eigenschaften
IUPAC Name |
4-cyclopropyl-6-[4-(1,2,4-triazol-4-yl)piperidin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6/c1-2-11(1)13-7-14(16-8-15-13)19-5-3-12(4-6-19)20-9-17-18-10-20/h7-12H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWCXKRACVSRTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)N3CCC(CC3)N4C=NN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-methyl-1-(1-methyl-1H-imidazol-2-yl)propyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5670543.png)
![2-(2-fluorophenoxy)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5670564.png)
![2-{[2-(4-fluorophenyl)-2-oxoethyl]thio}benzoic acid](/img/structure/B5670574.png)


![3-{4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-1-piperazinyl}benzoic acid](/img/structure/B5670600.png)
![(3R*,4S*)-1-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-4-propylpyrrolidin-3-amine](/img/structure/B5670608.png)
![2-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5670627.png)
![N'-((3S*,4R*)-4-isopropyl-1-{[2-(methylamino)-1,3-thiazol-4-yl]carbonyl}-3-pyrrolidinyl)-N,N-dimethylurea](/img/structure/B5670634.png)
![4-benzyl-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B5670642.png)


![N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-2-[2-oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]acetamide](/img/structure/B5670666.png)
![2-[2-amino-6-(2-thienylthio)pyrimidin-4-yl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5670676.png)